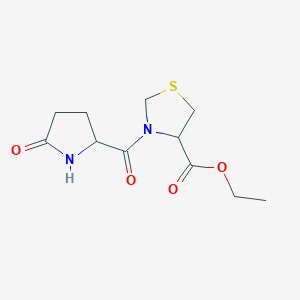

Pidotimod Impurity Eeter

Description

General Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) Research

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of drug products. globalpharmatek.comaquigenbio.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough impurity analysis for all Active Pharmaceutical Ingredients (APIs). aquigenbio.compharmaffiliates.com Impurities, which are unwanted chemicals, can originate from various sources including raw materials, manufacturing processes, and degradation of the drug substance over time. aquigenbio.compharmaffiliates.com

The presence of impurities, even in minute quantities, can significantly impact the therapeutic effectiveness and safety of a medication. aquigenbio.com Therefore, identifying, quantifying, and controlling these impurities is a mandatory requirement for new drug applications. globalpharmatek.com This process, known as impurity profiling, helps in understanding potential degradation pathways and establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com It serves as a vital quality control tool, providing crucial data for the assessment of drug safety. researchgate.net Various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed for the detection and characterization of impurities. ijaresm.com

Overview of Pidotimod (B1677867): Synthesis Pathways and Related Impurities

Pidotimod is a synthetic dipeptide with immunomodulatory properties, used to stimulate the immune system. asianpubs.org It is chemically known as (R)-3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid. The synthesis of Pidotimod typically involves the condensation of L-pyroglutamic acid and L-thioproline ethyl ester hydrochloride, followed by hydrolysis. google.com

As with any synthetic process, the manufacturing of Pidotimod can generate several impurities. clearsynth.com These can include starting materials, intermediates, by-products of the reaction, and degradation products. aquigenbio.com Some of the known impurities associated with Pidotimod include Pidotimod Diketopiperazine-6-propanoic Acid, Pidotimod Diketopiperazine, and various isomers. pharmaffiliates.com The formation of these impurities is influenced by the specific reaction conditions and the purity of the starting materials. google.com

Stress testing of Pidotimod under various conditions such as acidic, basic, oxidative, thermal, and photolytic environments helps in identifying potential degradation products. biomedpharmajournal.org Studies have shown that Pidotimod can degrade under hydrolytic conditions, leading to the formation of several known and unknown degradation products. researchgate.net

Rationale for Comprehensive Investigation of Pidotimod Impurity E and Other Related Impurities

A thorough investigation of Pidotimod impurities, including Impurity E, is essential to ensure the final drug product's quality and safety. ijpsonline.com Pidotimod Impurity E is identified as (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid. nih.govchembuyersguide.com The presence and quantity of this and other impurities must be carefully controlled to meet the stringent requirements of pharmacopeial standards and regulatory agencies. pharmaffiliates.com

The study of these impurities provides valuable insights into the stability of the Pidotimod molecule and helps in optimizing the manufacturing process to minimize their formation. aquigenbio.com By characterizing the structure and understanding the formation pathways of impurities like Impurity E, manufacturers can develop robust analytical methods for their detection and quantification. ijaresm.com This ensures that each batch of Pidotimod API is of high purity and consistency. ijpsonline.com

Furthermore, the isolation and characterization of impurities are crucial for toxicological studies to assess their potential impact on patient health. ijpsonline.com The development of reference standards for these impurities is also a key aspect of quality control in the pharmaceutical industry. pharmaffiliates.com

Data Tables

Table 1: Chemical and Physical Properties of Pidotimod Impurity E

| Property | Value | Source |

| IUPAC Name | (4S)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | nih.gov |

| Molecular Formula | C9H12N2O4S | nih.govguidechem.com |

| Molecular Weight | 244.27 g/mol | nih.govamericanchemicalsuppliers.com |

| CAS Number | 162148-16-5 | nih.govguidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Topological Polar Surface Area | 112 Ų | nih.govguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMOYCRECBXXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation Methodologies for Pidotimod Impurity E and Analogous Compounds

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to determining the three-dimensional arrangement of atoms in a molecule. By interacting with a compound using various forms of electromagnetic radiation, scientists can piece together its structural puzzle, from the molecular formula to the specific arrangement of functional groups.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's carbon-hydrogen framework. While specific experimental NMR data for Pidotimod (B1677867) Impurity E is not extensively published in public literature, the structural elucidation would follow established principles using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

1D NMR (¹H and ¹³C): ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Pidotimod Impurity E, which is (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, distinct signals would be expected for the protons in the pyroglutamic acid and thiazolidine (B150603) rings. ¹³C NMR would complement this by identifying the number of unique carbon atoms, including the characteristic signals for the carbonyl groups and the carbons within the heterocyclic rings.

2D NMR (COSY, HSQC, HMBC): To definitively assign these signals and connect the molecular fragments, 2D NMR experiments are essential.

Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the pyroglutamic acid and thiazolidine rings.

Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal to its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pyroglutamic acid moiety to the thiazolidine ring through the amide bond.

A representative table of expected NMR chemical shifts for a compound with the structure of Pidotimod Impurity E is provided below, based on general knowledge of similar structures.

| Atom | ¹H Chemical Shift (ppm, Representative) | ¹³C Chemical Shift (ppm, Representative) |

| Pyroglutamic Acid C=O | - | ~177 |

| Amide C=O | - | ~171 |

| Thiazolidine COOH | - | ~170 |

| Thiazolidine CH | ~4.5 - 5.0 | ~61 |

| Pyroglutamic Acid CH | ~4.2 - 4.6 | ~54 |

| Thiazolidine CH₂ | ~3.0 - 3.5 | ~47 |

| Pyroglutamic Acid CH₂ | ~2.0 - 2.5 | ~32 |

| Pyroglutamic Acid CH₂ | ~1.8 - 2.3 | ~24 |

Note: This table presents expected chemical shift ranges and is for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For Pidotimod Impurity E, HRMS would confirm the molecular formula as C₉H₁₂N₂O₄S.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is isolated and fragmented through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. nih.govresearchgate.net Studies on Pidotimod and its stereoisomers have shown that MS/MS can differentiate between them. nih.govresearchgate.net For instance, the protonated molecules of the diastereomers exhibit different fragmentation efficiencies. nih.gov The main fragmentation of Pidotimod's protonated ion ([M+H]⁺) at m/z 245 typically involves the loss of a water molecule, resulting in a major fragment ion at m/z 227. biomedpharmajournal.orgresearchgate.net The fragmentation of the thiazolidine ring can also lead to characteristic ions. biomedpharmajournal.orgresearchgate.net By comparing the relative intensities of these fragment ions, it is possible to distinguish between the different stereoisomers, including the (S,S) configuration of Impurity E. nih.govresearchgate.net

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 245 | Protonated molecular ion of Pidotimod Impurity E |

| [M+H-H₂O]⁺ | 227 | Fragment from loss of water |

| Thiazolidine-related fragments | Varies | Fragments resulting from the cleavage of the thiazolidine ring |

| Pyroglutamic acid-related fragments | Varies | Fragments resulting from the cleavage of the pyroglutamic acid moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For Pidotimod Impurity E, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide and lactam, and the C=O stretches of the carboxylic acid, amide, and lactam functional groups. The exact positions of these bands can provide clues about hydrogen bonding within the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. Pidotimod and its impurities typically exhibit significant absorbance at lower UV wavelengths. For quantitative analysis and impurity profiling by HPLC, a detection wavelength of around 210 nm or 215 nm is commonly used. biomedpharmajournal.orgresearchgate.netgoogle.comlatamjpharm.org

Chromatographic Pre-Separation Techniques for Impurity Isolation

Before spectroscopic analysis, it is often necessary to isolate the impurity from the main drug substance and other related compounds. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Several HPLC methods have been developed for the separation of Pidotimod and its impurities. biomedpharmajournal.orgresearchgate.netgoogle.comlatamjpharm.orgresearchgate.net These methods typically employ reversed-phase columns, such as C18, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). biomedpharmajournal.orgresearchgate.netgoogle.comlatamjpharm.org Since Pidotimod Impurity E is a stereoisomer of Pidotimod, chiral chromatography may be necessary for its complete separation from other isomers. researchgate.netresearchgate.net Studies have demonstrated the successful separation of all four stereoisomers of Pidotimod using a chiral stationary phase, such as Lux Amylose-1. researchgate.net The separated impurity can then be collected for further structural characterization by spectroscopic techniques.

| Parameter | Typical Conditions | Reference(s) |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) or Chiral (e.g., Lux Amylose-1) | biomedpharmajournal.orgresearchgate.netresearchgate.net |

| Mobile Phase | Ammonium acetate buffer (pH 4.5) and Methanol/Acetonitrile | biomedpharmajournal.orgresearchgate.net |

| Acetonitrile/0.1% Trifluoroacetic acid (TFA) and Isopropanol/0.1% TFA | researchgate.net | |

| Flow Rate | 1.0 mL/min | biomedpharmajournal.orgresearchgate.net |

| Detection | UV at 215 nm | biomedpharmajournal.orgresearchgate.net |

| Column Temperature | 40 °C | biomedpharmajournal.orgresearchgate.netresearchgate.net |

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful adjunctive tool in structural elucidation. DFT calculations can be used to predict the geometries, energies, and spectroscopic properties of different possible isomers. nih.govresearchgate.net For Pidotimod and its isomers, DFT has been used to calculate the interaction energies and coordination sites of their metal-bound complexes in the gas phase. nih.gov These theoretical calculations have shown a strong correlation with experimental tandem mass spectrometry results, helping to elucidate the stereodynamic behavior of the ions and confirm the identity of the different isomers. nih.govresearchgate.net Such computational predictions can provide an additional layer of confidence in the structural assignment made by experimental methods.

Investigation of Origin and Formation Mechanisms of Pidotimod Impurity E

Synthesis-Related Impurity Formation Pathways

The presence of Pidotimod (B1677867) Impurity E in the final drug product is primarily attributed to events occurring during the synthesis of Pidotimod. These can be broadly categorized into side reactions, incomplete reactions, and the influence of specific reagents and conditions.

Side Reactions and Byproducts During Pidotimod Synthesis

The synthesis of Pidotimod often involves the coupling of L-pyroglutamic acid and an ester of L-thiazolidine-4-carboxylic acid, typically the ethyl ester. google.comresearchgate.net One common synthetic route prepares Pidotimod ethyl ester through a condensation reaction, which is then hydrolyzed to yield the final Pidotimod molecule. google.com

During the condensation step, various side reactions can occur, leading to the formation of impurities. For instance, the use of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) can lead to the formation of byproducts. google.com While specific side reactions leading directly to Pidotimod Impurity E are not extensively detailed in available literature, any reaction that competes with the main condensation or subsequent hydrolysis can affect the impurity profile.

Incomplete Reactions and Residual Intermediates

A significant pathway for the formation of Pidotimod Impurity E is through incomplete reactions, specifically the hydrolysis of the Pidotimod ethyl ester intermediate. google.comgoogle.com The synthesis process often intentionally creates Pidotimod ethyl ester, which is then supposed to be fully converted to Pidotimod. google.comresearchgate.net If this hydrolysis step is not carried out to completion, residual Pidotimod ethyl ester will remain as an impurity in the final product. google.com

Several patents describe synthetic methods where L-thioproline ethyl ester hydrochloride is a starting material that reacts with L-pyroglutamic acid to form Pidotimod ethyl ester. google.com This ester is then isolated before the final hydrolysis step. The efficiency of this hydrolysis is a critical factor in controlling the level of Pidotimod Impurity E.

Influence of Reaction Conditions and Reagents on Impurity Generation

The choice of reagents and the conditions under which the synthesis is performed have a direct impact on the formation of Pidotimod Impurity E. The synthesis of Pidotimod ethyl ester is often achieved by reacting L-thioproline ethyl ester hydrochloride with L-pyroglutamic acid in a suitable solvent like dichloromethane. google.com An alkaline solution is added to neutralize the hydrochloride, and a condensing agent is used to facilitate the amide bond formation. google.com

The selection of the condensing agent (e.g., dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide, or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and the reaction temperature (typically between 0-10 °C) are crucial parameters that can influence the yield of the ester and the formation of other byproducts. google.com The subsequent hydrolysis step is also sensitive to conditions such as the type and concentration of the acid or base used, reaction time, and temperature, all of which determine the completeness of the conversion to Pidotimod and thus the final concentration of Pidotimod Impurity E.

Degradation Pathway-Related Impurity Formation

The formation of impurities can also occur through the degradation of the active pharmaceutical ingredient under various stress conditions.

Stress Degradation Studies (e.g., thermal, hydrolytic, oxidative, photolytic) for Impurity Identification

Stress testing of Pidotimod under conditions recommended by the International Council for Harmonisation (ICH) has been performed to understand its degradation behavior. biomedpharmajournal.org These studies involve exposing Pidotimod to thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress. biomedpharmajournal.orgasianpubs.orgresearchgate.net

Under hydrolytic conditions, particularly in the presence of acid or base, Pidotimod is shown to degrade. biomedpharmajournal.orgasianpubs.org While several degradation products have been identified through these studies using techniques like LC-MS/MS, the formation of Pidotimod ethyl ester as a degradation product is not a commonly reported major degradant. biomedpharmajournal.orgasianpubs.orgresearchgate.net However, one source suggests that under acidic conditions (0.1M HCl), ester hydrolysis can lead to a 2.1% increase in an impurity, and under alkaline conditions (0.1M NaOH), thiazolidine (B150603) ring opening is the primary degradation pathway. vulcanchem.com It is plausible that if ethanol (B145695) is present as a residual solvent from the manufacturing process, acidic or basic conditions could potentially facilitate the esterification of Pidotimod to form Pidotimod Impurity E, though this is speculative and not a primary reported degradation pathway.

The following table summarizes the findings from stress degradation studies on Pidotimod:

| Stress Condition | Observations | Major Degradation Products Identified |

| Acidic Hydrolysis | Significant degradation observed. | 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione (DP2) and other unspecifed degradants. biomedpharmajournal.orgasianpubs.org |

| Basic Hydrolysis | Significant degradation observed. | 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione (DP2) and other unspecifed degradants. biomedpharmajournal.orgasianpubs.org |

| Neutral Hydrolysis | Minor degradation observed. | Unspecified degradants. biomedpharmajournal.org |

| Oxidative | Most vulnerable to this stress, significant degradation. | Unspecified degradants. biomedpharmajournal.org |

| Thermal | Most stable under this condition, minor degradation. | Unspecified degradants. biomedpharmajournal.org |

| Photolytic | Minor degradation observed. | Unspecified degradants. biomedpharmajournal.org |

Postulation of Degradation Mechanisms based on Spectroscopic Data

Spectroscopic methods, particularly LC-MS/MS, have been instrumental in elucidating the structures of degradation products and postulating their formation mechanisms. biomedpharmajournal.orgasianpubs.orgresearchgate.net For the identified degradation products, fragmentation patterns in the mass spectra provide key information to piece together their structures. For instance, the major degradation product under hydrolytic stress, DP2, was identified as 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione based on its mass-to-charge ratio (m/z) and fragmentation pattern. asianpubs.org

While a detailed mechanism for the formation of Pidotimod Impurity E via degradation is not available in the reviewed literature, if it were to form, it would likely be through an esterification reaction between Pidotimod and ethanol under acidic conditions. The spectroscopic data for Pidotimod Impurity E (ethyl ester) would show a molecular ion peak corresponding to its molecular weight of 272.32 g/mol , which is higher than that of Pidotimod (244.27 g/mol ) due to the addition of the ethyl group.

Advanced Analytical Methodologies for Detection and Quantification of Pidotimod Impurity E

Development and Optimization of Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry. The development and optimization of these methods are critical for achieving the necessary resolution and sensitivity to detect and quantify impurities, even at trace levels.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pidotimod (B1677867) and its impurities. biomedpharmajournal.orglatamjpharm.org The development of a robust HPLC method involves a systematic optimization of several parameters to achieve adequate separation of the main component from its impurities.

A common approach involves using a reversed-phase C18 column. biomedpharmajournal.orgresearchgate.net For instance, a study utilized a C18 column (250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of methanol (B129727) and water (60:40 v/v) at a flow rate of 0.8 ml/min, with UV detection at 203 nm. ijpronline.com Another method employed a mobile phase of 0.01 M sodium dihydrogen phosphate (B84403) (pH 4.0)-methanol-isopropanol (97:2:1, v/v) for the successful separation of pidotimod from endogenous interferences in plasma. latamjpharm.org

The pH of the mobile phase is a critical parameter influencing the retention and selectivity of ionizable compounds like pidotimod and its impurities. latamjpharm.org Optimization of the mobile phase composition, including the use of buffers like ammonium (B1175870) acetate (B1210297) and organic modifiers such as acetonitrile (B52724) and methanol, is crucial for achieving optimal separation. biomedpharmajournal.orgchromatographyonline.com For example, a mobile phase of ammonium acetate buffer (pH 4.5; 10 mM) and a mixture of methanol and acetonitrile (90:10 v/v) in a 97:03 v/v ratio has been successfully used. researchgate.net The column temperature and detection wavelength are also optimized to ensure good peak symmetry, sensitivity, and resolution. biomedpharmajournal.orgresearchgate.net

A patent for a pidotimod impurity preparation method describes an HPLC detection method using an octadecylsilane (B103800) bonded silica (B1680970) stationary phase with a gradient elution of sodium dihydrogen phosphate solution and methanol. google.com The detection was carried out at 210 nm with a column temperature of 30°C. google.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (250 mm x 4.6 mm, 5 µm) ijpronline.com | C18 researchgate.net | Octadecylsilane bonded silica google.com |

| Mobile Phase | Methanol:Water (60:40 v/v) ijpronline.com | Ammonium acetate buffer (pH 4.5; 10 mM) and MeOH/ACN (90:10 v/v) in a 97:03 v/v ratio researchgate.net | Sodium dihydrogen phosphate solution-methanol (gradient) google.com |

| Flow Rate | 0.8 ml/min ijpronline.com | 1.0 mL/min researchgate.net | Not Specified |

| Detection | UV at 203 nm ijpronline.com | UV at 215 nm researchgate.net | UV at 210 nm google.com |

| Column Temp. | Not Specified | 40 °C researchgate.net | 30 °C google.com |

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of columns with sub-2 µm particle sizes. japsonline.com These smaller particles lead to higher efficiency and allow for faster analysis times without compromising separation quality. psu.edu

While specific UPLC methods for Pidotimod Impurity E are not extensively detailed in the provided search results, the principles of UPLC method development are applicable. A stability-indicating UPLC method for another pharmaceutical compound was developed on an ACQUITY UPLC™ BEH Phenyl column (2.1 x 100 mm, 1.7 µm) at 40°C. psu.edu The mobile phase consisted of a gradient mixture of a phosphate buffer and organic modifiers like acetonitrile and methanol. psu.edu This approach demonstrates the potential for developing rapid and sensitive UPLC methods for pidotimod impurity profiling. The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities. japsonline.com

Pidotimod possesses two chiral centers, leading to the possibility of three isomeric impurities. researchgate.netresearchgate.net Chiral chromatography is essential for the separation and quantification of these stereoisomers, as they can have different pharmacological activities.

Several studies have focused on the chiral separation of pidotimod and its isomers. A Lux Amylose-1 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) and isopropanol/0.1% TFA (90:10, v/v) has been used to successfully separate the four isomers with a resolution greater than 1.5. researchgate.net Another approach utilized a Chiralpak-IA chiral stationary phase, which is based on amylose (B160209) tris(3,5-dimethylphenyl carbamate), to separate pidotimod enantiomers. nih.gov The mobile phase in this case was a mixture of methyl-tert-butyl-ether and acetonitrile with trifluoroacetic acid (35:65:0.2). nih.gov

Furthermore, a beta-cyclodextrin-based chiral stationary phase, LICHROCART CHIRADEX, has been employed for the separation of pidotimod enantiomers. researchgate.net The mobile phase consisted of an ammonium acetate buffer and methanol in an 85:15 ratio. researchgate.net The selection of the chiral stationary phase and the mobile phase composition are critical for achieving the desired enantioselectivity. sigmaaldrich.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Chiral Stationary Phase | Lux Amylose-1 researchgate.net | Chiralpak-IA nih.gov | LICHROCART CHIRADEX (beta-cyclodextrin based) researchgate.net |

| Mobile Phase | Acetonitrile/0.1% TFA and Isopropanol/0.1% TFA (90:10, v/v) researchgate.net | Methyl-tert-butyl-ether:Acetonitrile:TFA (35:65:0.2) nih.gov | Ammonium acetate buffer:Methanol (85:15) researchgate.net |

| Column Temperature | 40 °C researchgate.net | 10 to 45 °C (for thermodynamic studies) nih.gov | Not Specified |

| Detection | Quadrupole Dalton mass detector researchgate.net | Not Specified | UV at 215 nm researchgate.net |

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for comprehensive impurity profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective detection and structural elucidation of impurities. biomedpharmajournal.orgdntb.gov.uaresearchgate.net This technique has been instrumental in identifying known and novel degradation products of pidotimod. biomedpharmajournal.org

In one study, LC-MS/MS analysis revealed the presence of nine degradation products, six of which were previously unreported. biomedpharmajournal.org The method utilized a C18 column and allowed for the postulation of degradation pathways based on the obtained m/z values. biomedpharmajournal.org The high sensitivity of LC-MS/MS enables the detection and quantification of impurities at very low concentrations, which is crucial for ensuring drug safety. nih.govnih.gov For instance, an LC-MS/MS method for pidotimod in human plasma had a lower limit of quantification of 0.05 µg/mL. nih.gov The selectivity of selected reaction monitoring (SRM) mode in LC-MS/MS minimizes interferences from the matrix and other components. nih.gov

The structural characterization of impurities is facilitated by analyzing the fragmentation patterns in the MS/MS spectra. researchgate.net For example, the molecular weight of process-related impurities such as Pyroglutamic acid (MW 129) and thiazolidine (B150603) carboxylic acid (MW 133) were confirmed using LC-MS/MS. biomedpharmajournal.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process. researchgate.net While the provided information primarily focuses on non-volatile impurities analyzed by LC, the potential for volatile impurities should not be overlooked.

A published study mentions the use of GC for determining residual organic solvents in pidotimod. biomedpharmajournal.org Although specific details regarding the analysis of Pidotimod Impurity E via GC-MS are not available in the search results, the general methodology is well-established. GC-MS methods often involve headspace sampling for the introduction of volatile analytes into the GC system, followed by separation on a suitable capillary column and detection by a mass spectrometer. researchgate.net The low detection limits of GC-MS are essential for ensuring that residual solvents are below the permissible limits set by regulatory guidelines. researchgate.net

Method Validation Parameters for Impurity Assays

Validation of the analytical method is mandatory to demonstrate its suitability for the intended purpose, which in this case is the quantification of Pidotimod Impurity E. synzeal.com The validation is performed according to ICH guidelines and assesses several key parameters. researchgate.net High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detectors is the most common technique for this purpose. ijaresm.com

Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components. biomedpharmajournal.orgresearchgate.net Chromatographic methods are developed to achieve adequate resolution (Rs > 1.5) between Pidotimod, Pidotimod Impurity E, and other related substances. researchgate.net The use of photodiode array (PDA) detectors helps in assessing peak purity, while mass spectrometry (MS/MS) provides definitive identification, confirming that the peak of interest corresponds only to the specific impurity. biomedpharmajournal.orgresearchgate.net

Linearity Linearity demonstrates the proportional relationship between the concentration of the impurity and the analytical signal over a specified range.

Table 2: Example Linearity Parameters for Pidotimod Isomers/Impurities

| Analyte Group | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Pidotimod Isomers (S,R; S,S) | 0.2 - 3.5 | > 0.99 | researchgate.net |

| Pidotimod Enantiomers | 50 - 250 | Not Specified | researchgate.net |

| Pidotimod (in plasma) | 0.05 - 20.00 | ≥ 0.99 | nih.gov |

Accuracy Accuracy reflects the closeness of the measured value to the true value. It is typically evaluated by determining the recovery of a known amount of impurity spiked into a sample matrix.

Table 3: Example Accuracy and Precision Data for Pidotimod Assays

| Parameter | Value | Reference |

|---|---|---|

| Accuracy | ||

| Average Recovery (Isomer) | 98.6% | researchgate.net |

| Relative Error (RE) | -5.1% to 3.9% | nih.gov |

| Precision | ||

| Intra-day RSD | ≤ 8.35% | researchgate.net |

| Inter-day RSD | ≤ 8.00% | researchgate.net |

| Repeatability & Intermediate Precision RSD | < 2% | researchgate.net |

Precision Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD). nih.govresearchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 4: Example Detection and Quantitation Limits

| Parameter | Value (µg/mL) | Reference |

|---|---|---|

| LOD | 0.04 | researchgate.net |

| LOQ | 0.1 | researchgate.net |

| LLOQ (in plasma) | 0.05 | nih.gov |

| LOD (Enantiomer) | 1.2072 | researchgate.net |

| LOQ (Enantiomer) | 3.6583 | researchgate.net |

Robustness Robustness is the capacity of a method to remain unaffected by small, deliberate variations in analytical parameters, providing an indication of its reliability during normal usage. For an HPLC method, these parameters can include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition (e.g., percentage of organic modifier). biomedpharmajournal.orgresearchgate.net Studies show that parameters like the buffer pH and the ratio of organic solvents in the mobile phase are optimized to ensure the best separation is achieved and maintained. biomedpharmajournal.orgresearchgate.net

Synthetic Approaches for Pidotimod Impurity E Reference Standard Preparation

De Novo Synthesis Routes for Impurity Elucidation and Reference Material Generation

The de novo synthesis of Pidotimod (B1677867) Impurity E is a critical step for obtaining a pure reference standard, which is essential for confirming its structure and developing analytical methods. The synthesis typically mirrors the formation of the parent drug, Pidotimod, as impurities often arise from side reactions or the presence of related starting materials.

A common synthetic pathway for Pidotimod involves the condensation of L-thioproline and L-pyroglutamic acid. google.com A plausible de novo synthesis for a closely related impurity, and likely for Pidotimod Impurity E, starts with the reaction of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid. google.com

The general steps for this synthesis are as follows:

Neutralization: L-thioproline ethyl ester hydrochloride is suspended in a suitable organic solvent, such as dichloromethane. An alkaline solution (e.g., sodium bicarbonate, potassium carbonate, or ammonia (B1221849) water) is added to neutralize the hydrochloride salt and liberate the free L-thioproline ethyl ester. google.com

Coupling/Condensation: The solution containing the free L-thioproline ethyl ester is then mixed with L-pyroglutamic acid. The condensation reaction is facilitated by an amide coupling reagent. Common condensing agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), are employed to form the amide bond between the two starting materials. google.com The reaction is typically conducted at a controlled temperature, for instance, between 0-10 °C, to minimize side reactions. google.com

Formation of the Impurity Ester: This condensation step results in the formation of the ethyl ester of the impurity.

This synthetic approach allows for the targeted production of the impurity, independent of its isolation from the main Pidotimod production stream. This is invaluable for generating sufficient quantities of the reference material for full characterization and use in routine quality control testing.

Table 1: Key Reagents in the De Novo Synthesis of Pidotimod Impurity Precursors

| Reagent Role | Example Compounds |

| Starting Material 1 | L-Thioproline Ethyl Ester Hydrochloride |

| Starting Material 2 | L-Pyroglutamic Acid |

| Solvent | Dichloromethane |

| Neutralizing Agent | Sodium Bicarbonate, Potassium Carbonate, Ammonia Water |

| Condensing Agent | Dicyclohexylcarbodiimide (DCC), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) |

Isolation and Purification Techniques from Impure Pidotimod Batches

While de novo synthesis provides a clean route to the reference standard, isolation from impure Pidotimod batches is another viable method for obtaining Pidotimod Impurity E. This approach can also provide insight into the impurity profile of the actual manufacturing process. High-performance liquid chromatography (HPLC) is the primary technique for both the detection and isolation of impurities in Pidotimod. nih.gov

Preparative HPLC is a powerful tool for isolating specific compounds from a mixture. The conditions are typically scaled up from an analytical HPLC method developed to resolve the API from its impurities.

Key aspects of the isolation and purification process include:

Chromatographic System: Reversed-phase HPLC is commonly utilized. google.com

Stationary Phase: A C18 stationary phase is frequently the column of choice, offering good retention and separation of the moderately polar Pidotimod and its related impurities. google.combiomedpharmajournal.org

Mobile Phase: The mobile phase composition is critical for achieving separation. It often consists of an aqueous buffer and an organic modifier. For instance, a mobile phase comprising a sodium dihydrogen phosphate (B84403) solution and methanol (B129727) has been reported. google.com Another system uses an ammonium (B1175870) acetate (B1210297) buffer with a mixture of methanol and acetonitrile (B52724) as the organic component. biomedpharmajournal.orgasianpubs.org The pH of the buffer is a key parameter to optimize for resolution. biomedpharmajournal.org

Detection: A UV detector set at a wavelength where both Pidotimod and its impurities absorb, such as 215 nm, is used to monitor the separation. biomedpharmajournal.orgasianpubs.org

Fraction Collection: During preparative HPLC, fractions of the eluent are collected as the target impurity peak emerges from the column. These fractions are then combined.

Final Purification: The collected fractions, which contain the impurity in the mobile phase, are processed to isolate the pure compound. This often involves evaporation of the solvent. Further purification, if necessary, can be achieved through techniques like recrystallization to obtain a solid reference standard of high purity. researchgate.net

Table 2: Typical HPLC Parameters for Impurity Separation

| Parameter | Specification |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 |

| Mobile Phase Example | Sodium Dihydrogen Phosphate / Methanol |

| Detection Wavelength | 215 nm |

Characterization and Purity Assessment of Synthesized/Isolated Reference Standards

Once Pidotimod Impurity E has been synthesized or isolated, it must be rigorously characterized to confirm its identity and determine its purity. This ensures the reference standard is suitable for its intended use in quantitative analysis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Characterization:

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of impurity identification. It provides the molecular weight of the impurity from the mass-to-charge ratio (m/z) of its molecular ion, which is a critical piece of data for structural elucidation. biomedpharmajournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls (C=O) and amines (N-H), which are characteristic features of the Pidotimod structure. asianpubs.org

Purity Assessment:

The purity of the prepared reference standard is paramount. High-performance liquid chromatography is the standard method for this assessment.

HPLC Purity: A validated HPLC method is used to determine the purity of the reference standard. The area of the main peak corresponding to Pidotimod Impurity E is compared to the total area of all peaks in the chromatogram. Reference standards for pharmaceutical use typically require a purity of >95%. The detection is often carried out at a low UV wavelength, like 215 nm, to ensure all potential impurities are detected. biomedpharmajournal.org

The collective data from these analytical techniques provides a comprehensive profile of the Pidotimod Impurity E reference standard, confirming its structure and establishing its purity, thereby validating its use for analytical purposes.

Table 3: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Information Obtained |

| LC-MS/MS | Structural Identification | Molecular Weight, Fragmentation Pattern |

| NMR Spectroscopy | Structural Elucidation | Detailed Molecular Structure, Stereochemistry |

| IR Spectroscopy | Functional Group Analysis | Presence of Key Functional Groups (e.g., C=O, N-H) |

| HPLC | Purity Determination | Percentage Purity, Impurity Profile |

Impurity Profiling Strategies and Control Measures in Pidotimod Manufacturing

Methodologies for Comprehensive Impurity Profiling of Pidotimod (B1677867) Drug Substance

Comprehensive impurity profiling is a critical step in the characterization of any drug substance, including Pidotimod. It involves the use of advanced analytical techniques to detect, identify, and quantify impurities that may be present. chromatographyonline.com The goal is to create a detailed description of both identified and unidentified impurities within the API. chromatographyonline.com For Pidotimod and its related substances, including Pidotimod Impurity Eeter, a multi-faceted approach employing various chromatographic and spectroscopic methods is necessary.

A cornerstone of impurity profiling for Pidotimod is High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration. chromatographyonline.comvulcanchem.com Stress testing of Pidotimod under conditions prescribed by the International Council for Harmonisation (ICH), such as exposure to acid, base, oxidation, and light, helps in identifying potential degradation products. biomedpharmajournal.orgasianpubs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose, providing molecular weight and fragmentation data essential for structural elucidation of unknown impurities. vulcanchem.combiomedpharmajournal.orgresearchgate.net In one study, LC-MS/MS analysis of Pidotimod revealed nine degradation products, six of which were previously unreported. biomedpharmajournal.org For this compound, LC-MS/MS is used to identify the molecular ion at an m/z of 273.1 [M+H]⁺, with specific fragmentation patterns confirming its structure. vulcanchem.com

The development of a robust, stability-indicating assay method (SIAM) is crucial. This often involves screening multiple RP-HPLC columns with different selectivities and optimizing mobile phase composition (e.g., pH, organic modifier ratio) to achieve baseline separation of the API from all its impurities. chromatographyonline.com For instance, effective separation of this compound has been achieved using a C₁₈ column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) mixture. vulcanchem.com

Once isolated, the structural confirmation of impurities like this compound is accomplished using spectroscopic techniques. Infrared (IR) spectroscopy can distinguish the impurity from the parent drug by identifying characteristic peaks, such as the ester C=O stretch at 1745 cm⁻¹. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural evidence, with specific proton signals verifying the presence of the ethyl ester group in this compound. vulcanchem.com

| Methodology | Purpose | Specific Parameters and Findings |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation and Quantification | Column: C₁₈ (250 mm × 4.6 mm, 5 µm) Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile (70:30 v/v) Detection: UV at 210 nm vulcanchem.comgoogle.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and Structural Elucidation | Molecular Ion: m/z 273.1 [M+H]⁺ Key Fragments: m/z 201.0 (confirms ester bond cleavage) vulcanchem.com |

| Infrared (IR) Spectroscopy | Structural Confirmation | Characteristic Peaks: 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O) vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive Structural Verification | ¹H-NMR Signals: δ 4.25 (q, 2H, -OCH₂CH₃), δ 1.30 (t, 3H, -CH₂CH₃) vulcanchem.com |

In-Process Control (IPC) Strategies for Pidotimod Impurity E Monitoring

In-process controls (IPCs) are a planned set of checks performed during manufacturing to ensure that intermediate materials and the final API meet predetermined quality standards. europa.eu For this compound, which is understood to be a process-related impurity formed during synthesis, IPCs are critical for minimizing its presence in the final drug substance. vulcanchem.com

The formation of this compound occurs during the condensation reaction step. vulcanchem.com Therefore, the primary IPC strategies are centered on meticulously controlling the parameters of this reaction. Key strategies include:

Temperature Control: Maintaining a strict temperature range, typically between 0–5°C, during the condensation step is vital to reduce the rate of side reactions that lead to the formation of this ester impurity. vulcanchem.com

Stoichiometric Precision: The precise control of the molar ratios of reactants and reagents is essential. An excess of the alcohol component or certain activating agents can drive the formation of the ester impurity. vulcanchem.com

Catalyst Quality: The purity of the catalyst used in the condensation reaction can significantly influence the impurity profile. Ensuring high catalyst purity is a key preventive measure. vulcanchem.com

Reaction Time: The duration of the reaction is another critical parameter. Monitoring the reaction's progress and stopping it at the optimal point can prevent the excessive formation of Impurity Eeter and other by-products. vulcanchem.com

In addition to controlling process parameters, real-time monitoring using analytical techniques like HPLC is a cornerstone of modern IPC. google.com Samples can be withdrawn at various points during the process and analyzed to ensure the level of this compound remains below a specified internal action limit. This allows for corrective actions to be taken before the process is completed, preventing batch failures and ensuring consistent quality. europa.eu

| Control Point | Parameter/Attribute to Control | Rationale | Monitoring Method |

|---|---|---|---|

| Condensation Reaction | Temperature | Minimizes side reactions leading to ester formation. vulcanchem.com | Calibrated temperature probes |

| Condensation Reaction | Stoichiometry of Reactants | Ensures correct molecular assembly and prevents by-product formation. vulcanchem.com | Precise weighing and charging procedures |

| Condensation Reaction | Catalyst Purity | Prevents catalyst-induced side reactions. vulcanchem.com | Supplier qualification and incoming material testing |

| During/Post-Condensation | Impurity Eeter Level | Verifies that the impurity level is within the acceptable range for the process intermediate. | In-process HPLC analysis google.com |

Development of Control Limits and Specifications for Pidotimod-Related Impurities

The ICH framework establishes three key thresholds:

Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's biological safety must be established.

These thresholds are typically dependent on the maximum daily dose of the drug. nih.govamericanpharmaceuticalreview.com For impurities known to be potent or toxic, the detection limit of the analytical method must be sensitive enough to control them at an appropriate level. americanpharmaceuticalreview.com Justification for proposed acceptance criteria can be derived from several sources, including safety studies, scientific literature, or a comparison to the impurity levels found in the reference-listed drug product. bfarm.denih.gov

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Adapted from ICH Harmonised Tripartite Guideline Q3A(R2). bfarm.de

Mitigation and Prevention Strategies for Impurity Formation during Manufacturing

The most effective approach to impurity control is to prevent their formation in the first place. Mitigation strategies for this compound and other related substances are rooted in a deep understanding of the manufacturing process and reaction chemistry. vulcanchem.comnih.gov

For this compound, a known process-related impurity, the primary mitigation strategies are directly linked to the IPCs for the condensation step:

Process Optimization: As previously noted, strict control over reaction temperature (0-5°C), precise stoichiometry, and optimized reaction time are the most direct ways to mitigate the formation of this ester impurity. vulcanchem.com

Raw Material Control: The quality of starting materials and reagents is paramount. For example, using a highly pure catalyst can prevent unwanted side reactions. vulcanchem.com Furthermore, changes in vendors for critical reagents must be carefully evaluated, as new reagent impurities could lead to the formation of new drug substance impurities. nih.gov

Selection of Synthesis Route: The chosen synthetic pathway can significantly impact the impurity profile. Routes that avoid unstable intermediates or harsh reaction conditions are preferable. For example, some synthetic methods for Pidotimod are designed to avoid racemization, thereby preventing the formation of diastereomeric impurities. google.com

Beyond strategies specific to Impurity Eeter, general principles of impurity prevention in API manufacturing are also applicable. These include developing a robust understanding of potential degradation pathways through forced degradation studies and ensuring that the process has a high capability to purge impurities in downstream steps like crystallization and purification. europa.eu The selection of non-reactive excipients in formulation development is also a key mitigation strategy to prevent the formation of degradation products during the product's shelf life. nih.gov

| Strategy | Description | Relevance to this compound |

|---|---|---|

| Process Parameter Optimization | Fine-tuning reaction conditions such as temperature, pressure, pH, and reaction time to favor the desired reaction and minimize side products. | Crucial. Strict control of temperature (0-5°C) and reaction time during condensation directly inhibits Impurity Eeter formation. vulcanchem.com |

| Control of Raw Materials | Ensuring the purity and consistency of starting materials, solvents, and reagents from qualified vendors. | Essential. The purity of the condensation catalyst and reactants directly impacts the level of Impurity Eeter. vulcanchem.com |

| Rational Synthesis Route Design | Choosing a synthetic pathway that inherently avoids the formation of problematic impurities. google.com | Applicable. While Impurity Eeter is a process impurity, alternative condensation chemistries could potentially reduce its formation. |

| Effective Purification Steps | Implementing robust crystallization and isolation procedures designed to effectively remove specific impurities. | Important as a downstream control to ensure the final API meets specification, removing any Impurity Eeter that was formed. |

Regulatory Science and Impurity Assessment Frameworks Relevant to Pidotimod Impurity E

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A, Q3B, Q9) for Impurities

The ICH guidelines are central to the management of impurities in new drug substances and products. europa.eueuropa.eugmp-compliance.orggmp-compliance.org For Pidotimod (B1677867) Impurity E, three ICH guidelines are of particular relevance: ICH Q3A, ICH Q3B, and ICH Q9.

ICH Q3A(R2): Impurities in New Drug Substances

This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org It addresses both the chemistry and safety aspects of impurities. europa.euich.org The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. fda.govpda.orgpharmaspecialists.com For an impurity like Pidotimod Impurity E, these thresholds would dictate the level at which it needs to be reported in regulatory submissions, its chemical structure determined, and its safety assessed. jpionline.orgfda.gov

ICH Q3B(R2): Impurities in New Drug Products

Complementing ICH Q3A, the Q3B guideline focuses on impurities in new drug products. europa.eugmp-compliance.orgfda.gov It addresses degradation products that may form during the manufacturing or storage of the drug product. slideshare.net If Pidotimod Impurity E were a degradation product, this guideline would provide the framework for its control in the final Pidotimod formulation. slideshare.net Similar to Q3A, it sets reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. pda.orggmpinsiders.com

ICH Q9: Quality Risk Management

ICH Q9 introduced a systematic approach to quality risk management (QRM) in the pharmaceutical industry. ich.orgeuropa.eucaiready.com This guideline is crucial for proactively identifying and controlling risks associated with impurities like Pidotimod Impurity E. caiready.com The QRM process involves risk assessment, risk control, risk communication, and risk review. ispe.org By applying QRM principles, manufacturers can understand the potential sources of Pidotimod Impurity E and implement effective control strategies to mitigate any risks to patient safety. ispe.orgwindows.net The recent revision, ICH Q9(R1), further emphasizes a more systematic and robust application of QRM principles. caiready.compharmtech.com

Table 1: Overview of Relevant ICH Guidelines for Pidotimod Impurity E

| Guideline | Title | Relevance to Pidotimod Impurity E |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Establishes thresholds for reporting, identification, and qualification of Pidotimod Impurity E if it is a process-related impurity in the drug substance. europa.euich.org |

| ICH Q3B(R2) | Impurities in New Drug Products | Sets thresholds for reporting, identification, and qualification of Pidotimod Impurity E if it is a degradation product in the final drug product. europa.eugmp-compliance.orgfda.gov |

| ICH Q9 | Quality Risk Management | Provides a framework for a systematic, risk-based approach to identifying, evaluating, and controlling the risks associated with Pidotimod Impurity E throughout the product lifecycle. ich.orgeuropa.eucaiready.com |

Risk Assessment Methodologies for Pharmaceutical Impurities

A thorough risk assessment is a cornerstone of managing pharmaceutical impurities. nih.govwindows.net For Pidotimod Impurity E, a risk-based approach would be employed to evaluate its potential impact on the safety and quality of the drug product. windows.net This process typically involves a cross-functional team of experts from various departments, including research and development, quality assurance, and manufacturing. ispe.orgwindows.net

The risk assessment for Pidotimod Impurity E would begin with risk identification , which involves pinpointing all potential sources of this impurity. ispe.org This could include starting materials, intermediates, by-products of the synthesis process, or degradation of the Pidotimod drug substance itself. jpionline.org Tools such as fishbone diagrams can be utilized to systematically identify potential risk factors. ispe.org

Following identification, risk analysis evaluates the likelihood of Pidotimod Impurity E forming and the severity of its potential harm. This step often involves a review of toxicological data and the chemical properties of the impurity.

Finally, risk evaluation compares the identified and analyzed risk against given risk criteria to determine the significance of the risk. ispe.org This comprehensive assessment informs the development of a control strategy to ensure that Pidotimod Impurity E is maintained at a level that is safe for patients.

Strategies for Impurity Thresholding and Qualification

The ICH guidelines establish specific thresholds for reporting, identifying, and qualifying impurities. pharmaspecialists.com These thresholds are based on the maximum daily dose of the drug and are designed to ensure patient safety without imposing unnecessary analytical burdens.

Reporting Threshold : The level at which an impurity must be reported in a regulatory submission. fda.gov

Identification Threshold : The level at which the structure of an impurity must be determined. fda.govpharmaspecialists.com

Qualification Threshold : The level at which the biological safety of an impurity must be established through appropriate studies. fda.govpharmaspecialists.com

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org If the level of Pidotimod Impurity E exceeds the qualification threshold, a comprehensive safety assessment would be required. gradientcorp.com This could involve a review of existing toxicological literature, in silico predictions, or, if necessary, conducting specific toxicology studies. pda.orggradientcorp.com

Table 2: Illustrative ICH Q3A/Q3B Thresholds for Pidotimod Impurity E

| Maximum Daily Dose of Pidotimod | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g/day | 0.05% | 0.10% | 0.15% |

| > 1 g to ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Note: These are general thresholds from ICH Q3A/Q3B and would be applied to Pidotimod Impurity E based on the specific maximum daily dose of Pidotimod. pda.orgpharmaspecialists.com

Global Regulatory Perspectives on Impurity Control and Harmonization

The control of pharmaceutical impurities is a global concern, and regulatory agencies worldwide have largely adopted the principles outlined in the ICH guidelines. pharmaffiliates.com This harmonization of regulatory requirements facilitates the global development and registration of new medicines by ensuring a consistent set of standards for impurity control. biopharminternational.com

Major regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) are founding members of the ICH and have integrated these guidelines into their respective regulatory frameworks. pharmaffiliates.combiopharminternational.com This means that the expectations for the control of Pidotimod Impurity E would be largely consistent across these key regions.

The ongoing efforts in international harmonization aim to prevent duplication of testing and to ensure that safe and effective medicines are available to patients worldwide in a timely manner. biopharminternational.comusp.org For a product containing Pidotimod, adherence to these harmonized standards for impurities like Impurity E is essential for successful marketing authorization in multiple countries.

Future Research Directions and Methodological Advancements for Pidotimod Impurity Analysis

Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling

The analysis of pharmaceutical impurities often generates vast and complex datasets, especially when employing advanced analytical techniques. Chemometrics, the application of mathematical and statistical methods to chemical data, offers powerful tools to extract meaningful information from this complexity. longdom.orgpharmamanufacturing.comnih.gov

Future research in Pidotimod (B1677867) impurity profiling will increasingly leverage chemometric approaches to:

Identify Patterns and Correlations: Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can simplify complex datasets and identify hidden patterns. longdom.orgoup.com For instance, PCA can be used to classify batches of Pidotimod based on their impurity profiles, potentially linking specific impurity patterns to variations in raw materials or manufacturing processes. longdom.org

Enhance Method Development: Chemometrics can optimize and streamline the development of analytical methods. nih.gov By systematically varying experimental parameters and analyzing the resulting data with multivariate models, researchers can more efficiently identify the optimal conditions for the separation and detection of Pidotimod and its impurities.

Improve Data Interpretation: In conjunction with techniques like Fourier Transform Infrared (FT-IR) spectroscopy, chemometrics can significantly improve the interpretation of spectral data for impurity identification and quantification without the need for physical separation. biomedres.us

A study on amisulpride (B195569) impurity profiling successfully utilized a chemometric methodology involving ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry. oup.com The application of PCA and PLS-DA allowed for the identification and classification of different pharmaceutical formulations based on their impurity profiles. oup.com A similar untargeted chemometric strategy could be applied to Pidotimod, enabling a more thorough and efficient characterization of its impurity landscape, including the detection of unknown impurities.

Table 1: Application of Chemometric Techniques in Pharmaceutical Impurity Analysis

| Chemometric Technique | Application in Impurity Profiling | Potential Benefit for Pidotimod Analysis |

| Principal Component Analysis (PCA) | Simplifies complex datasets, identifies variations in raw materials, classifies drug batches, and detects impurities. longdom.org | Classification of Pidotimod batches based on "Pidotimod Impurity Eeter" levels and other impurities, identifying sources of variation. |

| Partial Least Squares (PLS) Regression | Models the relationship between multiple variables (e.g., spectral data) and responses (e.g., impurity concentration). longdom.org | Enables non-destructive quantification of "this compound" and prediction of drug stability. |

| Cluster Analysis | Groups data based on similarities, aiding in the identification of patterns and relationships within impurity profiles. longdom.org | Grouping Pidotimod samples with similar impurity profiles to investigate common causes of impurity formation. |

| Multivariate Curve Resolution (MCR) | Resolves co-eluting peaks in chromatography, enabling the quantification of individual components in complex mixtures. | Accurate quantification of "this compound" even when it co-elutes with other compounds. |

Development of Greener Analytical Chemistry Methods for Impurity Detection

The pharmaceutical industry is increasingly embracing the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its operations. researchgate.netnrigroupindia.comekb.egijirt.org Future research on Pidotimod impurity analysis will focus on developing more eco-friendly analytical methods.

Key strategies for greener analytical chemistry include:

Reducing Solvent and Reagent Consumption: This involves the miniaturization of analytical systems and the use of solvent-free or solvent-minimized sample preparation techniques. ajprd.com Techniques like supercritical fluid chromatography (SFC), which uses compressed carbon dioxide as a mobile phase, offer a greener alternative to traditional high-performance liquid chromatography (HPLC) by significantly reducing the use of organic solvents. ijirt.org

Using Safer and Renewable Materials: The replacement of toxic and hazardous reagents with more benign alternatives is a core principle of GAC. nrigroupindia.comaustinpublishinggroup.com This includes using biodegradable surfactants and solvents derived from renewable sources.

Minimizing Energy Consumption: The development of faster analytical methods and the use of more energy-efficient instrumentation contribute to a smaller environmental footprint. nrigroupindia.com

The development of a green HPLC method for the analysis of clonazepam and its related compounds demonstrated the feasibility of replacing traditional, more hazardous mobile phases with greener alternatives while maintaining analytical performance. researchgate.net A similar approach could be developed for Pidotimod and its impurities, reducing the environmental impact of routine quality control testing.

Table 2: Principles of Green Analytical Chemistry and Their Application to Pidotimod Impurity Analysis

| GAC Principle | Application in Pidotimod Impurity Analysis |

| Elimination or reduction of reagents and solvents | Development of direct injection techniques or miniaturized extraction methods to reduce solvent use. ajprd.com |

| Use of safer chemicals and solvents | Replacing toxic organic solvents in HPLC with greener alternatives like ethanol (B145695), isopropanol, or water-based mobile phases. researchgate.netijirt.org |

| Reduction of energy consumption | Utilizing faster analytical techniques like ultra-high-performance liquid chromatography (UHPLC) to shorten run times. nrigroupindia.com |

| On-site analysis | Development of portable analytical devices for rapid impurity screening at the production line. nrigroupindia.com |

Automation and High-Throughput Screening in Pharmaceutical Impurity Analysis

To accelerate the drug development process and ensure comprehensive quality control, automation and high-throughput screening (HTS) are becoming indispensable tools in pharmaceutical analysis. bmglabtech.comwikipedia.orgnih.gov

Future advancements in this area for Pidotimod impurity analysis will likely involve:

Automated Sample Preparation: Robotic systems can perform complex sample preparation steps with high precision and reproducibility, reducing manual labor and the potential for human error. wikipedia.org

High-Throughput Analytical Techniques: The integration of rapid analytical technologies, such as ultra-high-throughput screening platforms, can significantly increase the number of samples analyzed in a given time. nih.gov For instance, the use of real-time mass spectrometry techniques can facilitate the analysis of over 200 samples per day. news-medical.net

Integrated Data Analysis: Automated systems can be coupled with sophisticated data analysis software to provide real-time results and alerts for out-of-specification impurities. wikipedia.org

HTS is extensively used in the pharmaceutical industry to rapidly test large numbers of compounds. bmglabtech.com While traditionally used for lead discovery, HTS principles can be adapted for impurity screening, allowing for the rapid assessment of multiple Pidotimod batches for the presence of "this compound" and other impurities.

Table 3: Automation and High-Throughput Screening Technologies for Impurity Analysis

| Technology | Application in Impurity Analysis | Potential for Pidotimod |

| Robotic Liquid Handling Systems | Automated preparation of calibration standards and sample solutions. bmglabtech.comwikipedia.org | High-precision and reproducible preparation of Pidotimod samples for impurity analysis. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Rapid separation of impurities with shorter analysis times compared to conventional HPLC. | Faster screening of Pidotimod batches for "this compound". |

| Real-Time Mass Spectrometry (e.g., SIFT-MS) | Direct and rapid analysis of volatile and semi-volatile impurities without chromatographic separation. news-medical.net | Rapid screening for volatile impurities that could be present in Pidotimod. |

| Automated Data Processing Software | Automated peak integration, impurity quantification, and report generation. wikipedia.org | Streamlined data analysis and reporting for Pidotimod impurity testing. |

Predictive Modeling for Impurity Formation and Stability

Predictive modeling is an emerging field in pharmaceutical sciences that uses computational tools to forecast the formation of impurities and the stability of drug products. nih.govzamann-pharma.comstabilitystudies.in This approach can significantly reduce the time and resources required for traditional stability studies. jopir.in

For Pidotimod, predictive modeling could be applied to:

Forecast Degradation Pathways: By understanding the chemical structure of Pidotimod and the potential reactive impurities in excipients, models can predict the likely degradation products that may form under various storage conditions. nih.gov

Estimate Shelf-Life: Predictive models can use data from accelerated stability studies to forecast the long-term stability of Pidotimod and estimate its shelf-life. stabilitystudies.injopir.in

Optimize Formulations: By simulating the impact of different formulation components on stability, predictive models can aid in the development of more robust Pidotimod drug products with a lower propensity for impurity formation. jopir.in

Table 4: Predictive Modeling Approaches in Pharmaceutical Stability

| Modeling Approach | Description | Application to Pidotimod Impurity Formation |

| Kinetic Modeling | Uses mathematical equations to describe the rate of chemical reactions and predict impurity formation over time. nih.gov | Predicting the rate of formation of "this compound" under different temperature and humidity conditions. |

| Quantitative Structure-Property Relationship (QSPR) | Relates the chemical structure of a molecule to its physical and chemical properties, including its degradation potential. | Predicting the likelihood of degradation of Pidotimod based on its molecular structure and the presence of reactive functional groups. |

| Machine Learning and Artificial Intelligence (AI) | Algorithms that learn from large datasets to identify patterns and make predictions. jopir.innih.gov | Developing predictive models for Pidotimod stability based on historical manufacturing and stability data. |

| Accelerated Stability Assessment Program (ASAP) | Uses elevated temperature and humidity to rapidly assess the stability of a drug product and predict its shelf-life. nih.govnih.gov | Quickly evaluating the stability of new Pidotimod formulations and their potential to form "this compound". |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the identification and quantification of Pidotimod impurities (e.g., Impurity B) in pharmaceutical formulations?

- Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental impurity profiling, as outlined in ICH Q3D guidelines . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for structural characterization, particularly for isomers and synthesis-related impurities (e.g., 5,11-bisthio derivatives). Validate methods per USP <233> to ensure sensitivity and specificity .

Q. How can researchers ensure that impurity profiles do not confound in vitro immunological assays for Pidotimod?

- Methodological Answer : Implement strict quality control protocols during synthesis, including batch-specific impurity profiling via HPLC-MS. In immunological studies (e.g., dendritic cell maturation assays), include a negative control group treated with purified impurities to isolate their effects from the parent compound. Cross-validate results using orthogonal methods like ELISA (for cytokines) and flow cytometry (for surface markers) .

Q. What frameworks are suitable for designing impurity-related studies in preclinical models?

- Methodological Answer : Apply the PICOT framework to structure research questions:

- Population : Preclinical model (e.g., C57BL/6 mice or piglets).

- Intervention : Pidotimod with defined impurity levels.

- Comparison : Purified Pidotimod or placebo.

- Outcome : Immune parameters (e.g., cytokine levels, mucosal barrier integrity).

- Time : Study duration (e.g., 5–21 days).

This ensures alignment between experimental design and regulatory requirements .

Advanced Research Questions

Q. What experimental approaches assess the impact of Pidotimod impurities on dendritic cell (DC) maturation and T-cell polarization?

- Methodological Answer : Culture immature DCs with Pidotimod (± impurities) and quantify co-stimulatory markers (CD83, CD86) via flow cytometry . Measure cytokine secretion (e.g., TNF-α, MCP-1) using ELISA . Co-culture DCs with CD4+ T cells to evaluate Th1 polarization via IFN-γ production and proliferation assays. Use dose-response studies to establish impurity thresholds affecting DC functionality .

Q. How do Pidotimod impurities influence intestinal epithelial barrier function in animal models?

- Methodological Answer : In piglet models, supplement diets with Pidotimod (± impurities) and analyze intestinal tight junction proteins (occludin, ZO-1) via Western blot . Assess microbiota α-diversity (Chao1, PD_whole_tree indices) using 16S rRNA sequencing. Correlate findings with serum cytokine levels (IL-6, TNF-α) to evaluate systemic immune modulation .

Q. What strategies mitigate the risk of impurities altering Pidotimod’s adjuvant properties in vaccine studies?

- Methodological Answer : Conduct comparative studies using Pidotimod batches with varying impurity levels. Measure vaccine-specific IgG1/IgG3 ratios (complement activation) and IFN-γ secretion (T-cell response) . Apply kinetic modeling to assess impurity-driven deviations in dose-response curves. Include stability studies to monitor impurity accumulation under storage conditions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |